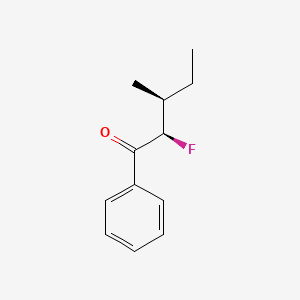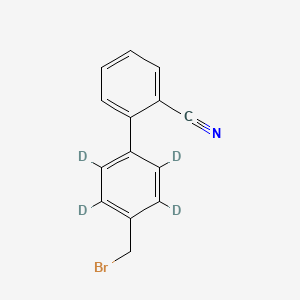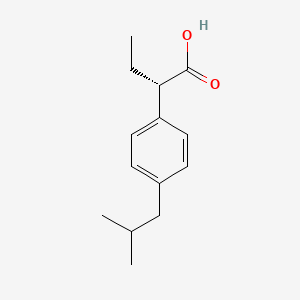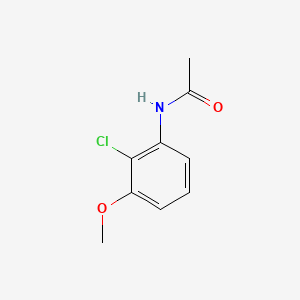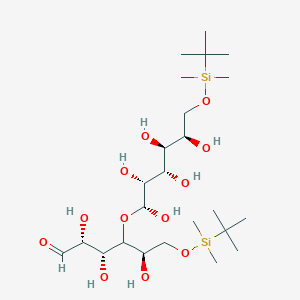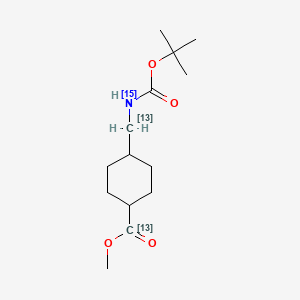
Dihydroxy Oxaliplatin-Pt(IV)
説明
Dihydroxy Oxaliplatin-Pt(IV) is a compound used for scientific research and development . It is not intended for use in humans or animals . The compound has a molecular formula of CHNOPt .
Synthesis Analysis
The synthesis of Pt(IV) derivatives, including Dihydroxy Oxaliplatin-Pt(IV), involves complex chemical reactions . For instance, one study mentioned the preparation of a trans-Pt(IV) complex by reacting a Pt(II) precursor with a solution of PhICl2 dissolved in acetonitrile .Molecular Structure Analysis
The molecular structure of Dihydroxy Oxaliplatin-Pt(IV) is complex. It includes a platinum core and various ligands . The compound’s structure allows it to undergo non-enzymatic biotransformation, complicating its pharmacokinetics .Chemical Reactions Analysis
The chemical reactions involving Dihydroxy Oxaliplatin-Pt(IV) are complex and involve various stages . For example, one study mentioned the accumulation of Pt(IV) derivatives of cisplatin with two HDACis in the axial positions .科学的研究の応用
Cytotoxicity Testing
The Dihydroxy Oxaliplatin-Pt(IV) complex has been fully characterized and tested in vitro against various human cancer cell lines . The tests were conducted on human MCF7 breast carcinoma, U87 glioblastoma, and LoVo colon adenocarcinoma cell lines .
Targeting TSPO-Overexpressing Tumors
The novel Pt(IV) complex of Dihydroxy Oxaliplatin carries a ligand for TSPO (the 18-kDa mitochondrial translocator protein) . This makes it promising in a receptor-mediated drug targeting context towards TSPO-overexpressing tumors, particularly colorectal cancer .
Cellular Uptake Studies
The cellular uptake of the Dihydroxy Oxaliplatin-Pt(IV) complex was investigated. It was found to be approximately 2 times greater than that of oxaliplatin in LoVo cancer cells, after 24 hours of treatment .
Development of Antitumor Agents
The Dihydroxy Oxaliplatin-Pt(IV) complex has been developed into gadolinium (III) texaphyrin-platinum (IV) conjugates capable of overcoming platinum resistance . These conjugates localize to solid tumors, promote enhanced cancer cell uptake, and reactivate p53 in platinum-resistant models .
Stability Studies
The Pt(IV) conjugates of Dihydroxy Oxaliplatin are more stable against hydrolysis and nucleophilic attack compared to clinically approved platinum (II) agents and previously reported platinum (II)-texaphyrin conjugates .
Antiproliferative Activity
The Dihydroxy Oxaliplatin-Pt(IV) conjugates display high potent antiproliferative activity in vitro against human and mouse cancer cell lines .
作用機序
Target of Action
The primary target of Dihydroxy Oxaliplatin-Pt(IV) is the DNA within cancer cells . DNA is the genetic code that controls everything the cell does . By interacting with the DNA, Dihydroxy Oxaliplatin-Pt(IV) can influence the behavior of the cell .
Mode of Action
Dihydroxy Oxaliplatin-Pt(IV) undergoes nonenzymatic conversion in physiological solutions to active derivatives via displacement of the labile oxalate ligand . Several transient reactive species are formed, including monoaquo and diaquo DACH platinum, which covalently bind with macromolecules . Both inter and intrastrand Pt-DNA crosslinks are formed . These crosslinks inhibit DNA replication and transcription, resulting in cell death .
Biochemical Pathways
The biochemical pathways affected by Dihydroxy Oxaliplatin-Pt(IV) are primarily related to DNA replication and transcription . The formation of Pt-DNA crosslinks disrupts these processes, leading to cell death . This disruption can also affect other downstream processes that depend on DNA replication and transcription .
Pharmacokinetics
The pharmacokinetics of Dihydroxy Oxaliplatin-Pt(IV) are complex. After administration, the compound rapidly crosses the cellular membrane due to its lipophilicity . At the end of a 2-hour infusion, approximately 40% of the blood platinum is found in erythrocytes . The pharmacokinetics of unbound platinum in plasma ultrafiltrate after oxaliplatin administration is triphasic, characterized by a short initial distribution phase and a long terminal elimination phase .
Result of Action
The primary result of Dihydroxy Oxaliplatin-Pt(IV)'s action is the death of cancer cells . This occurs as a result of the disruption of DNA replication and transcription caused by the formation of Pt-DNA crosslinks . The compound’s cytotoxic effects are cell-cycle nonspecific .
Action Environment
The action of Dihydroxy Oxaliplatin-Pt(IV) can be influenced by various environmental factors. For instance, the compound should be kept in a dry and well-ventilated place, and stored at 4°C in an inert atmosphere for optimal stability . Additionally, the compound’s lipophilicity allows it to readily cross cellular membranes, which can influence its action .
Safety and Hazards
Dihydroxy Oxaliplatin-Pt(IV) can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is also suspected of causing cancer and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation .
将来の方向性
The development of Pt(IV) prodrugs, including Dihydroxy Oxaliplatin-Pt(IV), is a promising area of research. These compounds have high dark-stability under physiological conditions, while they can be activated by visible light restrained at the disease areas, showing higher spatial and temporal controllability and much more safety than conventional chemotherapy . The coordinated ligands in such Pt(IV) prodrugs are pivotal in determining their function and activity .
特性
IUPAC Name |
[(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum;dihydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.C2H2O4.2H2O.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;;;/h5-8H,1-4H2;(H,3,4)(H,5,6);2*1H2;/q-2;;;;/p-4/t5-,6-;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRWEMBJSYSPTQ-NDSUJOINSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[OH-].[OH-].[Pt] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[OH-].[OH-].[Pt] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O6Pt-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747681 | |
| Record name | [(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum;dihydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111321-67-6 | |
| Record name | [(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum;dihydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (OC-6-33)-[1R,2R]-cyclohexan-1,2-diamin-N,N'][ethandioato(2-)-O1,O2]-dihydroxyplatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




